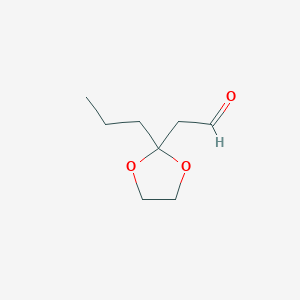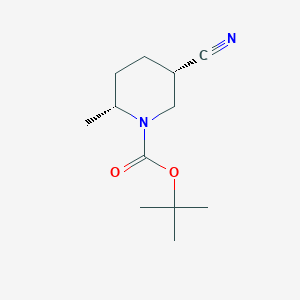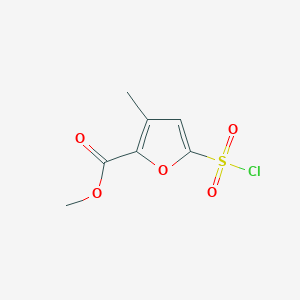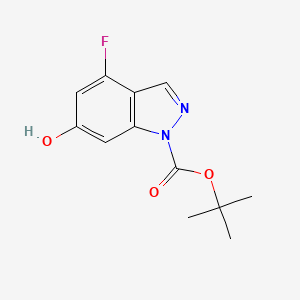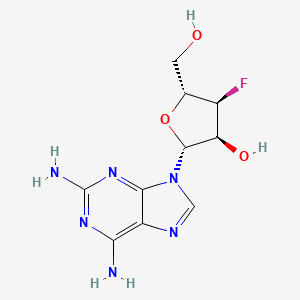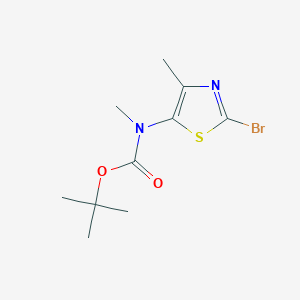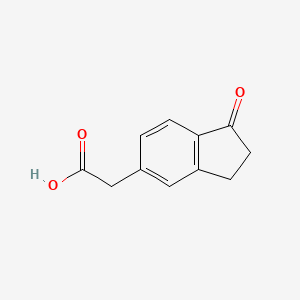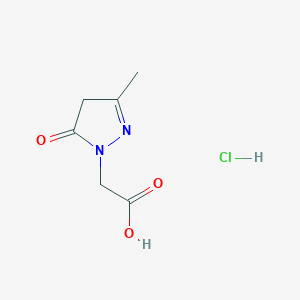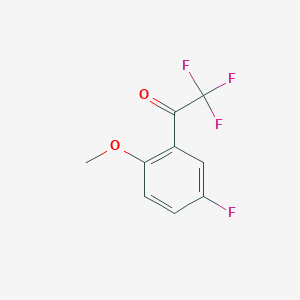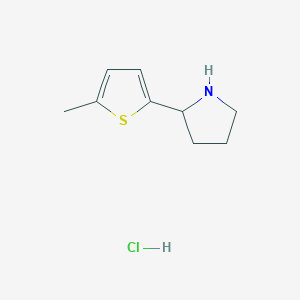
5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloromethyl and difluoromethyl groups in the pyrazole ring imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with chloromethylating and difluoromethylating agents under controlled conditions. For example, the use of chloromethyl methyl ether and difluoromethyl bromide in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process. The scalability of these methods allows for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can undergo a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of monofluoromethyl or non-fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxymethyl or formyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: It can be used in the production of agrochemicals, specialty chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloromethyl group can facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
5-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole: Contains a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-1-(monofluoromethyl)-1H-pyrazole: Contains a monofluoromethyl group instead of a difluoromethyl group.
Uniqueness
The combination of chloromethyl and difluoromethyl groups in 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole imparts unique chemical properties that are not present in similar compounds. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further functionalization. This makes the compound particularly valuable for the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c6-3-4-1-2-9-10(4)5(7)8/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWXGIJGWBRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242976 | |
| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-30-0 | |
| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-](/img/structure/B3046514.png)
